molecular formula C6H11F2NO B1446749 3-((Difluoromethoxy)methyl)pyrrolidine CAS No. 1593217-00-5

3-((Difluoromethoxy)methyl)pyrrolidine

Cat. No. B1446749
CAS RN: 1593217-00-5
M. Wt: 151.15 g/mol
InChI Key: VMUMALCEPHRWIF-UHFFFAOYSA-N
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Description

“3-((Difluoromethoxy)methyl)pyrrolidine” is a chemical compound with the CAS Number: 1593217-00-5 and a linear formula of C6H11F2NO . It has a molecular weight of 151.16 .


Molecular Structure Analysis

The InChI code for “3-((Difluoromethoxy)methyl)pyrrolidine” is 1S/C6H11F2NO/c7-6(8)10-4-5-1-2-9-3-5/h5-6,9H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-((Difluoromethoxy)methyl)pyrrolidine” is a liquid . Its physical form and purity are important properties for its use in research and industrial applications.

Scientific Research Applications

Medicine

In the medical field, pyrrolidine derivatives, including 3-((Difluoromethoxy)methyl)pyrrolidine , have shown promise in pharmacotherapy . They are explored for their potential biological activities, such as antioxidant, anti-inflammatory, and neuropharmacological effects. These compounds can serve as lead compounds for drug discovery, particularly in the development of treatments for cancer, as some pyrrolidine derivatives have demonstrated apoptotic effects on cancer cells .

Agriculture

The application of pyrrolidine derivatives in agriculture primarily revolves around crop protection. Compounds with fluorine-containing moieties, like 3-((Difluoromethoxy)methyl)pyrrolidine , are used in the synthesis of agrochemicals due to their unique physicochemical properties . These properties contribute to the effectiveness of pesticides and may enhance the protection of crops from pests.

Material Science

In material science, 3-((Difluoromethoxy)methyl)pyrrolidine can be utilized in the synthesis of novel materials. Its molecular structure could potentially be incorporated into polymers or coatings to impart specific characteristics, such as increased durability or chemical resistance .

Environmental Science

Environmental science research could leverage 3-((Difluoromethoxy)methyl)pyrrolidine in the study of environmental pollutants. Its derivatives might be used as markers or tracers to understand chemical processes in the atmosphere or in aquatic systems .

Biochemistry

In biochemistry, 3-((Difluoromethoxy)methyl)pyrrolidine is of interest due to its potential role in enzyme inhibition and interaction with biological macromolecules . Research in this area could lead to a better understanding of metabolic pathways and the development of biochemical assays.

Pharmacology

The pyrrolidine ring is a common feature in many pharmacologically active molecules3-((Difluoromethoxy)methyl)pyrrolidine could be used as an intermediate in the synthesis of compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Safety And Hazards

The safety data sheet (SDS) for “3-((Difluoromethoxy)methyl)pyrrolidine” should be consulted for detailed safety and hazard information. As a general rule, it should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

3-(difluoromethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-1-2-9-3-5/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUMALCEPHRWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Difluoromethoxy)methyl)pyrrolidine

CAS RN

1593217-00-5
Record name 3-[(difluoromethoxy)methyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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